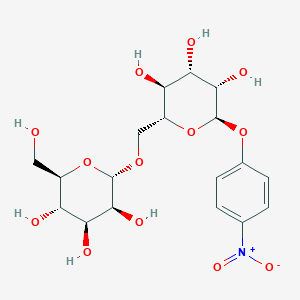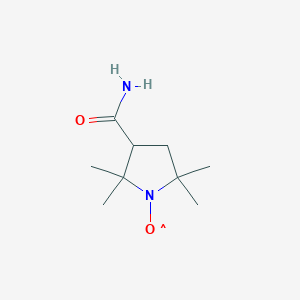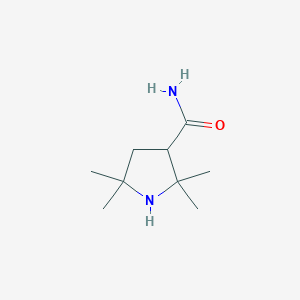
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Overview
Description
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol (TMP) is a naturally occurring compound that has been widely studied for its potential therapeutic and industrial applications. TMP is a highly versatile compound with a wide range of properties that make it an attractive choice for a variety of uses. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for TMP.
Scientific Research Applications
Synthesis and Chemical Transformations
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol is a compound of interest in various synthetic and chemical transformation studies due to its potential applications in pharmacology and materials science. While the specific compound mentioned is not directly highlighted in available literature, research around structurally related compounds provides insights into the types of applications that can be pursued.
- One-Pot Synthesis Protocols: A study describes a one-pot synthesis protocol for the generation of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones, indicating a broader interest in acetyl-substituted pyrroles for pharmaceutical applications (Kanova et al., 2021).
- Bio-Oil Upgrading: Research on the upgrading of bio-oil from fast pyrolysis of biomass demonstrates the conversion of renewable energy sources into more valuable chemical products. Methanol, as a hydrogenation liquid donor, plays a significant role in these transformations, hinting at the potential for acetyl-pyrrolines in energy conversion processes (Xu et al., 2015).
Photodynamic and Photochemical Studies
The photochemical properties of pyrrole compounds, including those similar to this compound, have been a subject of interest, particularly in the development of photodynamic therapy agents and understanding the mechanisms of light-induced organic transformations.
- Photochemical Behavior: An examination of the photochemistry of pyrroles suggests the potential utility of acetyl-substituted pyrrolines in photodynamic therapy, as their photooxygenation reactions can be leveraged for therapeutic effects (Lightner, 1974).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as mtssl are known to be cysteine-specific . They interact with cysteine residues in proteins, which play crucial roles in protein structure and function.
Mode of Action
For instance, MTSSL, a related compound, forms flexible disulfide bonds with cysteine residues . This interaction can lead to changes in the protein’s structure and function.
Biochemical Pathways
Related compounds like mtssl are used to investigate structural and conformational dynamics of membrane proteins and protein aggregation . This suggests that the compound could influence protein folding and aggregation pathways.
properties
IUPAC Name |
1-[3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8(14)12-10(2,3)6-9(7-13)11(12,4)5/h6,13H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLNEXRLQPVSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398911 | |
| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244641-21-2 | |
| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



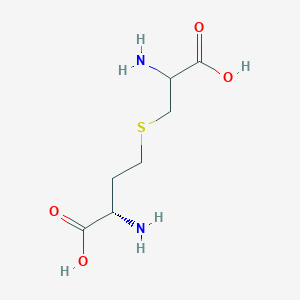
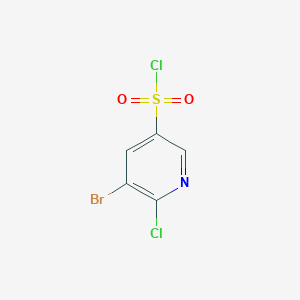
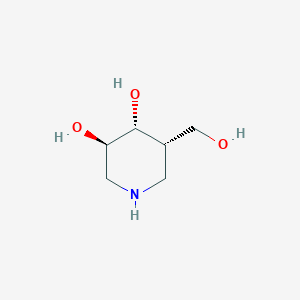

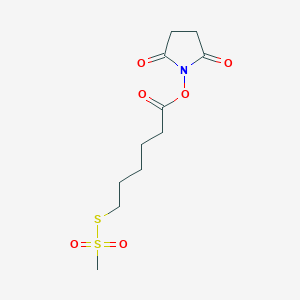
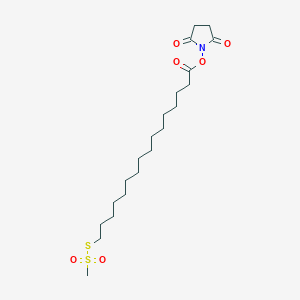
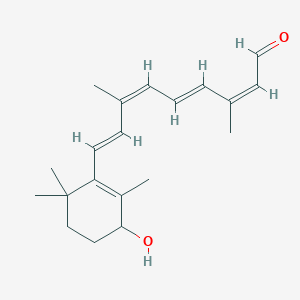

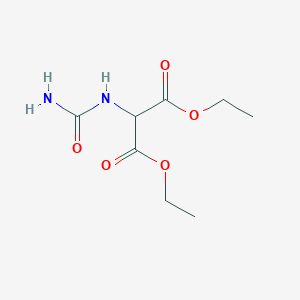
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)

